molecular formula C18H14F5N3O3S B4353235 7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353235
M. Wt: 447.4 g/mol
InChI Key: YSWINLZMWGKRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(Difluoromethoxy)phenyl]-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as difluoromethoxy, mercapto, methoxyethyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(difluoromethoxy)aniline with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, including thiolation and methoxylation, to introduce the mercapto and methoxyethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Difluoromethoxy)phenyl]-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethoxy and methoxyethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the difluoromethoxy group can result in the formation of various substituted derivatives .

Scientific Research Applications

7-[4-(Difluoromethoxy)phenyl]-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
  • Pyrido[2,3-d]pyrimidin-7-one derivatives
  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness

Compared to similar compounds, 7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy, mercapto, and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3O3S/c1-28-7-6-26-14-13(15(27)25-17(26)30)11(18(21,22)23)8-12(24-14)9-2-4-10(5-3-9)29-16(19)20/h2-5,8,16H,6-7H2,1H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWINLZMWGKRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-[4-(difluoromethoxy)phenyl]-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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